3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multi-step process. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of α-azido acrylates and aromatic oximes in a one-pot, metal-free synthesis . These methods are designed to ensure high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that minimize the use of hazardous reagents and conditions. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole compounds .
Scientific Research Applications
3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(3ʹ-indolyl)isoxazole: Known for its antiproliferative activity.
5-Chloroanthra[1,9-c,d]isoxazol-6-one: Undergoes amination reactions readily.
Uniqueness
3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one stands out due to its unique combination of phenoxy groups and anthra[1,9-CD]isoxazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H19NO4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
10,12-bis(3-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C28H19NO4/c1-16-7-5-9-18(13-16)31-22-15-23(32-19-10-6-8-17(2)14-19)26-25-24(22)27(30)20-11-3-4-12-21(20)28(25)33-29-26/h3-15H,1-2H3 |
InChI Key |
KKSZKKRCOLRITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=CC(=C6)C |
Origin of Product |
United States |
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